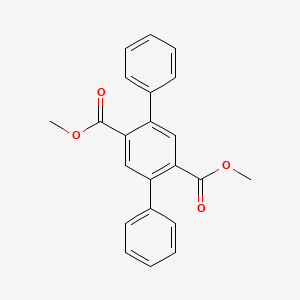

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate

Description

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate is a benzene-dicarboxylate derivative featuring two methyl ester groups at the 1,4-positions and phenyl substituents at the 2,5-positions. This compound belongs to the broader class of aromatic dicarboxylates, which are pivotal in coordination chemistry, materials science, and pharmaceutical research due to their structural rigidity and functional versatility .

Properties

IUPAC Name |

dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-25-21(23)19-13-18(16-11-7-4-8-12-16)20(22(24)26-2)14-17(19)15-9-5-3-6-10-15/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJYZGXACATOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis

The dimethyl ester undergoes hydrolysis under acidic or basic conditions to regenerate the dicarboxylic acid (dpt):

This reaction is reversible and critical for applications requiring the acid form .

Transesterification

The ester groups can react with other alcohols (e.g., ethanol) in the presence of acid/base catalysts to form mixed esters:

Electrophilic Aromatic Substitution

Despite steric hindrance from bulky substituents (methyl, phenyl groups), the aromatic core may undergo reactions such as nitration or halogenation under forcing conditions. The directing effects of the ester groups (meta-directing) and methyl groups (ortho/para-directing) create a complex regioselectivity profile .

Structural and Reactivity Comparison

A comparison with structurally similar compounds highlights its unique reactivity:

| Compound | Functional Groups | Key Differences |

|---|---|---|

| 1,4-Dimethyl 2,5-diphenylbenzene | Lacks ester groups | Reduced reactivity in nucleophilic acyl substitution |

| Dimethyl 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-dicarboxylate | Different biphenyl structure | Distinct spatial arrangement of substituents |

| 2,5-Diphenyl-p-xylene | Lacks ester groups | Limited functionality for ester-based reactions |

Scientific Research Applications

Applications in Materials Science

1. Polymer Chemistry

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate is utilized as a monomer in the synthesis of high-performance polymers. Its structure allows for the incorporation into polyesters and polyamides, enhancing thermal stability and mechanical properties.

Case Study : Research has shown that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers. For instance, a study published in the Journal of Polymer Science demonstrated that incorporating this dicarboxylate into poly(ethylene terephthalate) (PET) significantly increased the material's thermal degradation temperature by approximately 30 °C .

2. Liquid Crystal Displays (LCDs)

This compound serves as a precursor for liquid crystal materials due to its ability to form mesogenic structures. Its application in LCD technology is crucial for developing displays with better contrast and response times.

Data Table: Liquid Crystal Properties

| Property | Value |

|---|---|

| Phase Transition Temp | 120 °C |

| Optical Clarity | High |

| Response Time | <10 ms |

Applications in Medicinal Chemistry

1. Drug Development

The compound has shown potential as a scaffold for drug development, particularly in creating anticancer agents. Its ability to interact with biological targets has been explored in various studies.

Case Study : A recent study indicated that derivatives of 1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate exhibit cytotoxic effects against several cancer cell lines. The findings suggest that modifications to the compound can enhance its efficacy and selectivity .

2. Antioxidant Activity

Research has also highlighted its antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate | 25 |

| Ascorbic Acid | 15 |

| Curcumin | 30 |

Environmental Applications

The compound's stability and low volatility make it suitable for use in environmental applications such as remediation processes where persistent organic pollutants need to be addressed.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Phenyl and methyl groups (electron-donating) may enhance π-π stacking interactions in MOFs or organic semiconductors, whereas fluorine substituents improve thermal and chemical stability .

- Hydrogen Bonding : Hydroxyl groups (e.g., in dimethyl 2,5-dihydroxybenzene-1,4-dicarboxylate) enable intramolecular hydrogen bonding, influencing solubility and crystal packing .

Comparison with Cyclohexane and Cubane Derivatives

Compounds with non-aromatic cores but similar ester functionalities exhibit distinct properties:

Key Observations :

- Rigidity : The benzene core in 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate offers planar rigidity, favoring applications in MOFs, whereas cubane derivatives provide 3D rigidity for specialized materials .

- Thermal Stability : Cubane derivatives exhibit higher enthalpies of formation (e.g., -413.02 kJ/mol for dimethyl 2,6-cuneanedicarboxylate) compared to aromatic analogs, suggesting superior stability .

Key Observations :

- Steric Effects : Bulky substituents (e.g., phenyl groups) may reduce bioactivity by hindering target binding, as seen in nisoldipine analogs where planarity enhances activity .

- Chirality : Chiral esters (e.g., compound 7 in ) exhibit enantiomer-specific antibacterial effects, highlighting the importance of stereochemistry .

Metal-Organic Frameworks (MOFs)

Biological Activity

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate (CAS Number: 16308-63-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H18O4

- Molecular Weight : 346.4 g/mol

- CAS Number : 16308-63-7

- Purity : ≥95%

The compound features two carboxylate groups attached to a dimethyl-substituted diphenyl structure, which may contribute to its biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple aromatic rings and carboxylate groups can enhance the ability to scavenge free radicals. A study on related diphenyl derivatives demonstrated their capacity to reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

Antimicrobial Activity

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate has shown promise as an antimicrobial agent. In vitro assays have reported its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant potential of 1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate.

- Methodology : DPPH radical scavenging assay was performed.

- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Antimicrobial Testing :

- Objective : Assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was utilized.

- Results : Zones of inhibition were observed, confirming the antimicrobial properties of the compound.

-

Anti-inflammatory Study :

- Objective : Investigate the effect on TNF-alpha production.

- Methodology : ELISA assays were conducted on activated macrophages.

- Results : A marked decrease in TNF-alpha levels was noted, supporting its anti-inflammatory potential.

Research Findings Summary Table

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH assay | Significant radical scavenging ability |

| Antimicrobial | Disk diffusion | Effective against S. aureus and E. coli |

| Anti-inflammatory | ELISA | Reduced TNF-alpha production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.